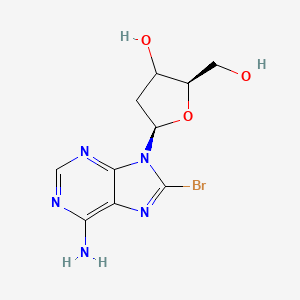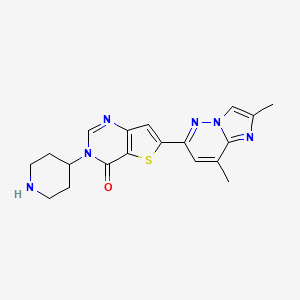
DNA-PK-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-9 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-9 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality and purity through rigorous quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DNA-PK-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
DNA-PK-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Employed in research to understand the cellular response to DNA damage and the role of DNA-PK in cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent in cancer treatment, particularly in combination with radiotherapy and chemotherapy to enhance their efficacy.
Mechanism of Action
DNA-PK-IN-9 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. The inhibition of DNA-PK prevents the phosphorylation of its substrates, which are essential for the repair of DNA double-strand breaks through the NHEJ pathway. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku heterodimer, which are critical components of the DNA-PK complex .
Comparison with Similar Compounds
DNA-PK-IN-9 is compared with other similar compounds, such as:
AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.
NU7441: A well-known DNA-PK inhibitor used in research and clinical studies.
M3814: A DNA-PK inhibitor with promising preclinical and clinical results
This compound is unique due to its high selectivity and potency, making it a valuable tool in both research and therapeutic applications. Its ability to enhance the efficacy of existing cancer treatments highlights its potential as a significant advancement in the field of oncology .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5'-methyl-2'-[(7-methylquinolin-6-yl)amino]spiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C21H21N5O2/c1-13-10-16-14(4-3-7-22-16)11-15(13)24-20-23-12-17-18(25-20)21(19(27)26(17)2)5-8-28-9-6-21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,23,24,25) |
InChI Key |
LHGHMFGBCMNAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1NC3=NC=C4C(=N3)C5(CCOCC5)C(=O)N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)





![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

